

Crystal Structure of 5,5'-Dibromo-2,2'-bithiophene: A Technical Guide

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Compound of Interest

Compound Name: 5,5'-Dibromo-2,2'-bithiophene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure of **5,5'-Dibromo-2,2'-bithiophene**, a key building block in the development of organic semiconducting materials. The following sections detail its crystallographic data, experimental protocols for its synthesis and crystallization, and a visualization of the experimental workflow.

Crystallographic Data

The crystal structure of **5,5'-Dibromo-2,2'-bithiophene** has been determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group Pccn. The molecule is completely planar^[1]. A summary of the key crystallographic data is presented in Table 1.

Table 1: Crystallographic Data for **5,5'-Dibromo-2,2'-bithiophene**^[1]

Parameter	Value
Chemical Formula	C ₈ H ₄ Br ₂ S ₂
Molecular Weight	324.06 g/mol
Crystal System	Orthorhombic
Space Group	Pccn
a	7.525 (1) Å
b	22.333 (3) Å
c	5.828 (1) Å
V	979.4 (2) Å ³
Z	4
Calculated Density (D _x)	2.198 Mg m ⁻³
Measured Density (D _m)	2.21 (1) Mg m ⁻³
Radiation	Mo Kα (λ = 0.71073 Å)
Temperature	296 K
Final R	0.048 for 538 reflections

Selected bond lengths and angles are provided in Table 2, offering insight into the molecular geometry.

Table 2: Selected Bond Lengths and Angles for **5,5'-Dibromo-2,2'-bithiophene**[\[1\]](#)

Bond/Angle	Length (Å) / Angle (°)
C-Br	1.869 (8)
C-S	1.728 (9)
C-S-C	91.0 (4)
C(3)-C(4)	114.1 (7)
C(4)-C(5)	111.6 (8)

Experimental Protocols

Synthesis of 5,5'-Dibromo-2,2'-bithiophene

The synthesis of **5,5'-Dibromo-2,2'-bithiophene** can be achieved through the direct bromination of 2,2'-bithiophene. A common method involves the use of N-bromosuccinimide (NBS) as the brominating agent[1].

Materials:

- 2,2'-bithiophene
- N-bromosuccinimide (NBS)
- Copper(II) bromide
- Appropriate solvents (e.g., chloroform, acetic acid)

Procedure:

- Dissolve 2,2'-bithiophene in a suitable solvent system.
- Add the brominating agent, such as Copper(II) bromide, to the solution[1].
- Stir the reaction mixture at room temperature or with gentle heating for a specified period.
- Monitor the reaction progress using a suitable analytical technique (e.g., thin-layer chromatography).

- Upon completion, quench the reaction and perform a work-up to isolate the crude product.
- Purify the crude product by recrystallization from an appropriate solvent to obtain crystalline **5,5'-Dibromo-2,2'-bithiophene**.

Single-Crystal X-ray Diffraction

The determination of the crystal structure was carried out using single-crystal X-ray diffraction.

Procedure:

- A suitable single crystal of **5,5'-Dibromo-2,2'-bithiophene** was mounted on a goniometer.
- X-ray diffraction data were collected at 296 K using Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$)[1].
- A total of 2270 reflections were measured, of which 1935 were unique[1].
- The collected data were corrected for Lorentz, polarization, and absorption effects[1].
- The structure was solved using Patterson and Fourier methods[1].
- The final refinement of the structural model resulted in an R-factor of 0.048 for 538 independent reflections[1].

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural characterization of **5,5'-Dibromo-2,2'-bithiophene**.



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Synthesis and Characterization Workflow

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References

- 1. journals.iucr.org [journals.iucr.org]
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